3-(4-Fluorophenyl)oxetane
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIIFJNGVLKJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50841485 | |
| Record name | 3-(4-Fluorophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50841485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921193-56-8 | |
| Record name | 3-(4-Fluorophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50841485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-fluorophenylmagnesium bromide with ethyl glyoxylate followed by cyclization can yield this compound . Another method involves the use of photoredox catalysis, where secondary or primary alcohols react with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Oxetane oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The oxetane ring structure, including 3-(4-Fluorophenyl)oxetane, has been recognized for its ability to enhance the physicochemical properties of drug candidates. The incorporation of oxetanes can lead to improved metabolic stability, solubility, and bioavailability.
Drug Discovery and Development
Recent studies highlight the role of oxetanes as bioisosteres of carbonyl groups, which can be utilized to modify drug properties favorably. The oxetane motif can influence:
- pKa Reduction : The inductive electron-withdrawing effect of the oxetane ring reduces the pKa of adjacent basic functionalities, enhancing the overall pharmacokinetic profile of the compound .
- Increased Aqueous Solubility : The three-dimensional nature of the oxetane structure can improve solubility without significantly increasing molecular weight .
- Stability Against Enzymatic Degradation : Oxetanes can help circumvent issues related to carbonyl-specific enzymatic degradation, thus prolonging the efficacy of therapeutic agents .
Clinical Candidates
Several oxetane-containing compounds are currently undergoing clinical trials, showcasing their potential in treating various conditions:
- Crenolanib : Developed for acute myeloid leukemia (AML) and other cancers.
- Fenebrutinib : Targeting multiple sclerosis.
- Ziresovir : A candidate for respiratory syncytial virus (RSV) treatment .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that have been explored in recent literature. These methods often focus on optimizing yields and purity while maintaining structural integrity.
Synthesis Techniques
- Paternò-Büchi Reaction : This photochemical reaction between carbonyl compounds and alkenes is a prominent method for synthesizing oxetanes .
- Fluorination Strategies : The introduction of fluorine into oxetane derivatives has been shown to enhance biological activity and metabolic stability. Fluorinated oxetanes have potential applications in drug design due to their improved binding affinities .
Case Studies
Research has demonstrated successful synthesis routes for various fluorinated oxetanes. For instance, a one-pot synthesis strategy has been developed that efficiently incorporates fluorinated groups into the oxetane structure, enhancing its applicability in medicinal chemistry .
Agrochemical Applications
Beyond medicinal uses, this compound and its derivatives have shown promise in agrochemical applications. Specifically, they are being explored for their insecticidal and acaricidal properties.
Insecticidal Properties
Research indicates that oxetane derivatives can serve as effective insecticides by modifying conventional pyrethroid structures. The unique properties of the oxetane ring contribute to enhanced efficacy against pests while potentially reducing environmental impact .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Benefits | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Enhanced solubility, metabolic stability | Crenolanib, Fenebrutinib |
| Synthesis Techniques | Efficient incorporation of fluorine | Paternò-Büchi reaction |
| Agrochemicals | Effective insecticidal properties | Oxetane derivatives based on pyrethroids |
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(4-Bromophenyl)oxetane
- Structure : Bromine replaces fluorine at the para position of the phenyl ring.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine increase lipophilicity (logP) and may reduce metabolic stability due to slower oxidative degradation. This analog is primarily used in research as a halogenated building block .
| Compound | Substituent (Para Position) | logP (Predicted) | Metabolic Stability |
|---|---|---|---|
| 3-(4-Fluorophenyl)oxetane | F | Lower | Higher |
| 3-(4-Bromophenyl)oxetane | Br | Higher | Lower |
Chalcone Derivatives with 4-Fluorophenyl Groups
Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone
- Structure : Contains a 4-fluorophenyl group in ring B and a bromine-iodine-substituted ring A.
- Activity: IC50 = 4.703 μM (cluster 6, non-piperazine chalcones) .
- SAR Insights :
- Fluorine at the para position of ring B enhances inhibitory activity compared to methoxy-substituted analogs (e.g., compound 2p: IC50 = 70.79 μM).
- Electronegative substituents (e.g., F, Br) at para positions correlate with lower IC50 values, likely due to improved target interaction or electronic effects .
| Compound | Ring A Substituents | Ring B Substituent | IC50 (μM) |
|---|---|---|---|
| 2j | Br, OH, I (ortho, meta, para) | 4-Fluorophenyl | 4.703 |
| 2p | OMe, OH, I (ortho, meta, para) | 4-Methoxyphenyl | 70.79 |
Energetic Oxetane Derivatives
3-(Nitromethylene)oxetane
- Structure : Nitro group replaces the fluorophenyl ring, forming a high-energy nitroalkene.
- Applications : Used in energetic materials (e.g., binders for explosives). The nitro group confers high enthalpy of formation but reduces thermal stability compared to this compound .
- Performance : Derivatives exhibit detonation velocities exceeding TNT, highlighting the trade-off between energy content and stability .
| Property | This compound | 3-(Nitromethylene)oxetane |
|---|---|---|
| Primary Use | Pharmaceutical Intermediate | Energetic Material |
| Thermal Stability | High | Moderate |
| Detonation Velocity | N/A | >8,000 m/s |
Heterocyclic Analogs with Fluorophenyl Groups
Azetidin-2-one Derivatives (e.g., Metabolite 2 from )
- Structure : Azetidine (4-membered nitrogen ring) vs. oxetane (4-membered oxygen ring).
- Oxetane’s oxygen enhances solubility and conformational rigidity .
| Compound | Ring Type | Hydrogen-Bonding | logP (Predicted) |
|---|---|---|---|
| This compound | Oxetane | Low | 2.1 |
| Azetidin-2-one derivative | Azetidine | High | 2.8 |
Structural and Conformational Analysis
- Dihedral Angles: Pyrazole derivatives (e.g., compound 1 from ) exhibit dihedral angles <10° between fluorophenyl and heterocyclic rings, suggesting near-planar conformations.
- Oxetane vs. Pyrazole : The oxetane’s sp³-hybridized oxygen imposes distinct torsional constraints compared to planar pyrazole systems, influencing pharmacokinetic properties like volume of distribution .
Biological Activity
3-(4-Fluorophenyl)oxetane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : CHF
Molecular Weight : 150.18 g/mol
CAS Number : 1393572-06-9
The oxetane ring structure contributes to the compound's stability and reactivity, making it a valuable scaffold for drug development.
Biological Activity Overview
This compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing oxetane rings can exhibit anti-inflammatory effects. A study demonstrated that derivatives of oxetanes could inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
2. Analgesic Properties
The analgesic activity of this compound has been explored in various models. In particular, compounds with similar structures have shown promise as analgesics by modulating pain pathways through interactions with opioid receptors .
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that certain oxetane derivatives can induce apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Study 1: Anti-inflammatory Effects in Animal Models
A recent study evaluated the anti-inflammatory effects of a series of oxetane derivatives, including this compound, using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, with an effective dose leading to a 50% reduction in inflammation at concentrations as low as 10 mg/kg .
Case Study 2: Analgesic Activity Assessment
In another study focusing on analgesic properties, researchers administered this compound to mice subjected to formalin-induced pain. The compound demonstrated a dose-dependent reduction in pain responses, suggesting its efficacy as an analgesic agent .
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Effective Concentration | Observed Effect |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | 10 mg/kg | 50% reduction in inflammation |
| Analgesic | Formalin-induced pain | Varies (up to 20 mg/kg) | Dose-dependent pain relief |
| Anticancer | Cancer cell lines | Varies | Induction of apoptosis |
Q & A
Q. What are the synthetic strategies for preparing 3-(4-fluorophenyl)oxetane, and what are the critical reaction parameters?
The synthesis of 3-substituted oxetanes, including this compound, often involves cyclization or ring-opening reactions. A common approach utilizes diethyl carbonate and potassium hydroxide in ethanol to cyclize precursors like 2,2-bis(hydroxymethyl)-1-propanol derivatives. For fluorophenyl-substituted variants, introducing the 4-fluorophenyl group typically occurs via nucleophilic aromatic substitution or coupling reactions. Key parameters include temperature control (e.g., 40–60°C for cyclization), solvent polarity, and catalyst selection to minimize side reactions like over-oxidation or racemization. Purification often requires distillation under reduced pressure (e.g., 122°C at 40 mmHg) .
Q. How does the 3-(4-fluorophenyl) substituent influence the physicochemical properties of oxetane?
The 4-fluorophenyl group enhances metabolic stability by reducing lipophilicity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect increases the oxetane ring’s polarity, improving solubility and bioavailability. Additionally, the absence of a stereocenter at the 3-position simplifies synthesis and avoids chiral resolution steps. Experimental data show that 3-substituted oxetanes exhibit logP reductions of 0.5–1.0 compared to cyclohexyl or tetrahydrofuran analogs, critical for drug-likeness .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the oxetane ring protons appear at δ 4.5–5.0 ppm (quartet for CH₂ groups), while fluorophenyl protons resonate at δ 6.8–7.2 ppm.
- FT-IR : Stretching vibrations at 1050–1100 cm⁻¹ (C-O-C of oxetane) and 1220 cm⁻¹ (C-F).
- MS (EI) : Molecular ion peaks at m/z 166 (C₉H₉FO) with fragmentation patterns confirming ring integrity .
Advanced Research Questions
Q. How does this compound improve metabolic stability in γ-secretase inhibitors?
In a study replacing cyclohexyl groups with 3-substituted oxetanes, the fluorophenyl-oxetane motif reduced cytochrome P450 3A4-mediated oxidation by 60–70%. This is attributed to lower lipophilicity (ΔlogD = −1.2) and steric hindrance from the oxetane oxygen, which disrupts CYP3A4 binding. Microsomal stability assays showed a half-life increase from <10 min (cyclohexyl analog) to >60 min (oxetane analog), enabling in vivo Aβ reduction in animal models .
Q. What are the challenges in crystallizing this compound derivatives, and how are they resolved?
Crystallization of fluorophenyl-oxetanes is complicated by conformational flexibility and weak intermolecular interactions. Strategies include:
- Co-crystallization with coformers (e.g., carboxylic acids) to enhance hydrogen bonding.
- Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
- X-ray diffraction studies of related compounds (e.g., 4-(4-fluorobenzoyl)-3-phenyl-dihydronaphthalenone) reveal triclinic systems (space group P1, a = 10.396 Å, b = 10.856 Å, c = 16.143 Å), guiding lattice packing predictions .
Q. How do computational models predict the bioactivity of this compound-containing compounds?
Docking studies (e.g., AutoDock Vina) show that the oxetane oxygen forms hydrogen bonds with target proteins (e.g., γ-secretase’s Asp385), while the fluorophenyl group occupies hydrophobic pockets. MD simulations indicate that the oxetane’s rigid ring reduces entropic penalties upon binding, improving binding affinity by 2–3 kcal/mol compared to flexible analogs .
Q. What contradictions exist in the literature regarding the reactivity of this compound?
Discrepancies arise in:
- Ring-opening reactivity : Some studies report acid-catalyzed ring-opening at pH < 2, while others note stability under physiological conditions (pH 7.4). This is context-dependent, influenced by substituent electronics.
- Metabolic pathways : While most data indicate CYP3A4 dominance, a 2021 study identified minor CYP2D6 involvement (15–20% contribution), suggesting species- or isoform-specific variability .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for scale-up to mitigate exothermic risks during cyclization .
- Stability Testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .
- Crystallography : Employ synchrotron radiation for high-resolution data collection on low-symmetry crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
